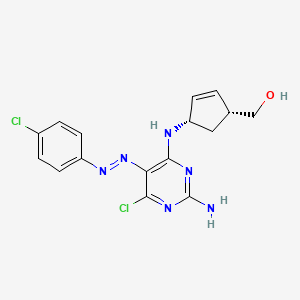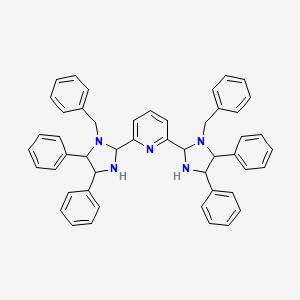
3,3'-Dimethyl-3''-methyltrityl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dimethyl-3’'-methyltrityl alcohol is an organic compound with the molecular formula C22H22O and a molecular weight of 302.41 g/mol . . This compound is characterized by its three methyl groups attached to a trityl alcohol structure, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-3’‘-methyltrityl alcohol typically involves the reaction of 3,3’-dimethylbenzophenone with a suitable reducing agent. One common method is the reduction of 3,3’-dimethylbenzophenone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired trityl alcohol .
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dimethyl-3’‘-methyltrityl alcohol may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 3,3’-dimethylbenzophenone using a palladium or platinum catalyst under high pressure and temperature. This method allows for the large-scale production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dimethyl-3’'-methyltrityl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions .
Major Products
Oxidation: 3,3’-Dimethylbenzophenone.
Reduction: 3,3’-Dimethyl-3’'-methyltrityl ether.
Substitution: Various substituted trityl alcohol derivatives depending on the reagent used .
Aplicaciones Científicas De Investigación
3,3’-Dimethyl-3’'-methyltrityl alcohol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3’-Dimethyl-3’'-methyltrityl alcohol involves its ability to act as a protecting group in organic synthesis. The trityl group stabilizes the molecule by preventing unwanted reactions at the protected site. The compound can be selectively removed under acidic conditions, allowing for the controlled release of the protected functional group .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethanol: Similar structure but lacks the methyl groups on the phenyl rings.
3,3’-Dimethylbenzophenone: The ketone form of the compound.
Trityl chloride: The chloride derivative used as a reagent in organic synthesis
Uniqueness
3,3’-Dimethyl-3’'-methyltrityl alcohol is unique due to its three methyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it a valuable compound for specific applications where other trityl derivatives may not be suitable .
Propiedades
Número CAS |
51226-48-3 |
|---|---|
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tris(3-methylphenyl)methanol |
InChI |
InChI=1S/C22H22O/c1-16-7-4-10-19(13-16)22(23,20-11-5-8-17(2)14-20)21-12-6-9-18(3)15-21/h4-15,23H,1-3H3 |
Clave InChI |
JPIGPPWNRRVWSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


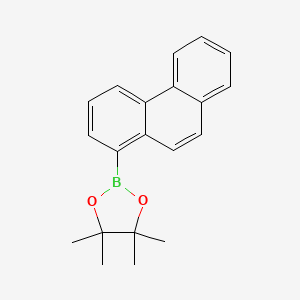
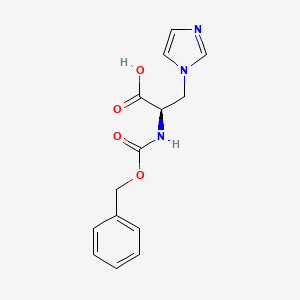
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
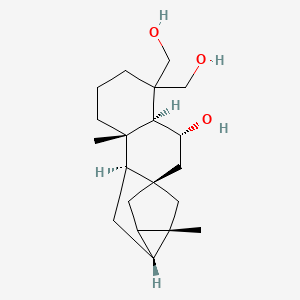
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)

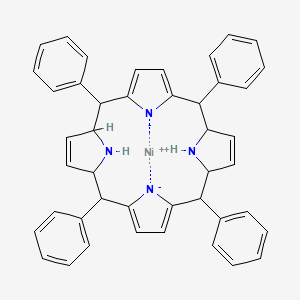
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)
